molecular formula C17H20O3 B1591150 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol CAS No. 57371-44-5

3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol

Cat. No. B1591150
CAS RN: 57371-44-5
M. Wt: 272.34 g/mol
InChI Key: VEJWDVSLFQNNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxy-1-propanol is an organic building block . It undergoes cleavage selectively at the C3-O position in the presence of a ruthenium catalyst .


Synthesis Analysis

3-Benzyloxy-1-propanol may be used as a starting reagent in the total synthesis of (+)-cocaine . It may also be used in the synthesis of a series of galactosyl phosphate diester derivatives of 9-β-D-arabinofuranosyladenine and 1-β-D-arabinofuranosylcytosine .


Molecular Structure Analysis

The molecular formula of 3-Benzyloxy-1-propanol is C10H14O2 . Its average mass is 166.217 Da and its monoisotopic mass is 166.099380 Da .


Chemical Reactions Analysis

A novel chemical looping approach for propan-1-ol production from propylene was investigated . Silver- and gold-based catalysts were prepared, with SrFeO 3−δ perovskite as a catalyst support .


Physical And Chemical Properties Analysis

3-Benzyloxy-1-propanol is a liquid with a boiling point of 111-114 °C/2 mmHg and a density of 1.049 g/mL at 25 °C .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study by Čižmáriková et al. (2020) explored the synthesis of a series of compounds similar to 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol and evaluated their antimicrobial and antioxidant activities. These compounds showed potential in combating human pathogens and in antioxidant applications, although their effectiveness was lower compared to certain beta blockers (Čižmáriková et al., 2020).

Structural Analysis and Drug Design

Xu et al. (2016) conducted a structural analysis of a compound similar to 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol, focusing on its binding mechanism with α1A-adrenoceptor. This research offers valuable insights for drug design, particularly in developing selective antagonists with chirality (Xu et al., 2016).

Electrochemical Applications

Research by Kamiloğlu et al. (2018) delved into the synthesis of new compounds, including 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol, and investigated their electrochemical properties. This study suggests potential applications in electrochemical technologies due to their unique electron-transfer properties (Kamiloğlu et al., 2018).

Anticancer Activities

Kiss et al. (2019) explored the synthesis of derivatives of 3-benzyloxy-16-triazolyl-methyl-estra-17-ol, a class of compounds related to 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol, and evaluated their antiproliferative activities on human cell lines. This suggests the potential of these compounds in cancer treatment research (Kiss et al., 2019).

Kinetic Resolution in Synthesis

Research by Shafioul et al. (2012) focused on the lipase-catalyzed kinetic resolution of rac-2-phenylpropan-1-ol derivatives, including compounds related to 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol. This study is significant for the synthesis of chiral building blocks in pharmaceuticals (Shafioul et al., 2012).

Safety And Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It’s recommended to avoid contact with skin and eyes, and to avoid inhalation of vapour or mist .

properties

IUPAC Name

3-(3-methoxy-4-phenylmethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-19-17-12-14(8-5-11-18)9-10-16(17)20-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,18H,5,8,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJWDVSLFQNNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCCO)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561246
Record name 3-[4-(Benzyloxy)-3-methoxyphenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol

CAS RN

57371-44-5
Record name 3-[4-(Benzyloxy)-3-methoxyphenyl]-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57371-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Benzyloxy)-3-methoxyphenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In substantially the same manner as in Reference Example 82, ethyl 4-benzyloxy-3-methoxycinnamate was subjected to reduction with lithium aluminum hydride to obtain 3-(4-benzyloxy-3-methoxyphenyl)propanol. The yield was 56%. Recrystallization from ethyl acetate-hexane gave colorless prisms, 57-58° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol
Reactant of Route 2
3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol
Reactant of Route 3
Reactant of Route 3
3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol
Reactant of Route 4
3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol
Reactant of Route 5
3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol
Reactant of Route 6
Reactant of Route 6
3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol

Citations

For This Compound
7
Citations
JW Bode, MP Doyle, MN Protopopova… - The Journal of Organic …, 1996 - ACS Publications
Intramolecular insertion into unactivated prochiral C−H bonds of 3-aryl-1-propyl diazoacetates catalyzed by dirhodium(II) tetrakis[methyl 1-(3-phenyl propanoyl)imidazolidin-2-one-4(R …
Number of citations: 189 pubs.acs.org
NV Kumar, SCS Kumar, P Srinivas… - Organic Preparations …, 2015 - Taylor & Francis
Ginger (Zingiber officinale) is one of the important spices known since ancient times and has numerous health promoting properties. It is used in the treatment of various ailments such …
Number of citations: 4 www.tandfonline.com
KG Lalwani, A Sudalai - European Journal of Organic …, 2015 - Wiley Online Library
An efficient and economical approach to the synthesis of antitumor and anti‐inflammatory surinamensinol B (1) and antimalarial polysphorin analogue 2 has been achieved with high …
G Song, X Zhu, J Li, D Hu, D Zhao, Y Liao, J Lin… - Bioorganic & Medicinal …, 2017 - Elsevier
Improvement of subtype selectivity of an inhibitor’s binding activity using the conformational restriction approach has become an effective strategy in drug discovery. In this study, we …
Number of citations: 7 www.sciencedirect.com
S Mohamed - 2010 - ukzn-dspace.ukzn.ac.za
Diarylheptanoids are a family of plant metabolites with a characteristic structure of two hydroxylated aromatic rings attached by a linear seven-carbon chain. Diarylheptanoids have …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
A Ramesh Reddy, SB Wadavrao… - Helvetica Chimica …, 2015 - Wiley Online Library
A straightforward synthesis of (S)‐gingerols 1–3 has been described. The requisite stereogenic center in the target molecules was introduced by Sharpless asymmetric dihydroxylation …
Number of citations: 5 onlinelibrary.wiley.com
G Sabitha, C Srinivas, TR Reddy, K Yadagiri… - Tetrahedron …, 2011 - Elsevier
The synthesis of gingerol 1 and related compounds 2–5 along with diarylheptanoids 6–8 has been accomplished using a Keck allylation, Crimmins’ aldol reaction, aldehyde coupling …
Number of citations: 32 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.